2-(2-methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide
Description
2-(2-Methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide is a structurally unique acetamide derivative characterized by a methoxyphenyl group attached to an acetamide core and a 7-oxaspiro[3.5]nonane ring system. The spirocyclic moiety introduces conformational rigidity, which may enhance binding specificity in biological systems. The 2-methoxyphenyl group is a common pharmacophore in medicinal chemistry, often associated with improved solubility and receptor interactions .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-14-5-3-2-4-13(14)12-16(19)18-15-6-7-17(15)8-10-21-11-9-17/h2-5,15H,6-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHOEOOEVASDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2CCC23CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide typically involves the formation of the spirocyclic oxetane core followed by functionalization to introduce the methoxyphenyl and acetamide groups. One common method starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide to form the oxetane ring . This intermediate is then subjected to further reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the acetamide group would yield an amine derivative.
Scientific Research Applications
2-(2-methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Spirocyclic Acetamide Derivatives
The closest structural analog is 2-(4-Bromophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide (C₁₆H₂₀BrNO₂, MW 338.24), which replaces the 2-methoxyphenyl group with a 4-bromophenyl substituent . Key differences include:
- Molecular Weight : The bromine atom increases molecular weight by ~79.9 Da compared to the methoxy group (ΔMW = 15.02 Da), influencing pharmacokinetics.
- Spiro Ring Impact: Both compounds share the 7-oxaspiro[3.5]nonane ring, which restricts rotational freedom and may enhance target selectivity.
| Compound Name | Molecular Formula | Molecular Weight | Key Substituent |
|---|---|---|---|
| Target Compound | C₁₇H₂₁NO₃ | 299.36 | 2-Methoxyphenyl |
| 2-(4-Bromophenyl)-spiro analog | C₁₆H₂₀BrNO₂ | 338.24 | 4-Bromophenyl |
Benzothiazole-Linked Acetamides
Benzothiazole derivatives such as N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide (synthesized in 54% yield) replace the spiro ring with a benzothiazole scaffold . Notable contrasts include:
- Electron-Deficient Heterocycles : The benzothiazole’s electron-withdrawing nature may enhance metabolic stability compared to the spiro system’s ether oxygen.
- Biological Activity : Benzothiazole derivatives are often explored for anticancer and antimicrobial applications due to their planar aromatic systems .
- Synthetic Accessibility : Microwave-assisted synthesis reduces reaction times (5 minutes at 150°C) compared to traditional methods for spiro compounds .
Simpler Methoxyphenyl Acetamides
Compounds like N-(2-Methoxyphenyl)-2-(phenylsulfanyl)acetamide (C₁₅H₁₅NO₂S, MW 273.35) lack complex ring systems but retain the 2-methoxyphenyl-acetamide backbone . Key distinctions:
- Lipophilicity : The target compound’s spiro ring increases logP (estimated >3.07) compared to simpler analogs (logP = 3.07 for the sulfanyl derivative), affecting membrane permeability .
- Bioactivity : Simpler analogs are reported as antimicrobial agents, while spiro and benzothiazole derivatives are often prioritized for receptor-specific applications (e.g., FPR2 agonism) .
Pyridazinone and Quinazoline Derivatives
- Pyridazinones: Compounds like N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as FPR2 agonists, highlighting the role of methoxy groups in receptor activation . Unlike the target compound, these feature fused heterocycles, which may improve binding to G-protein-coupled receptors.
- Quinazoline Sulfonamides : Derivatives such as N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide exhibit potent anticancer activity (IC₅₀ < 10 µM against HCT-116 and MCF-7 cells), underscoring the acetamide moiety’s versatility in drug design .
Structural and Functional Implications
- Spirocyclic vs. Planar Scaffolds: The 7-oxaspiro[3.5]nonane ring in the target compound likely enhances stereochemical control and reduces off-target effects compared to planar benzothiazoles or pyridazinones .
- Substituent Positioning : The 2-methoxy group’s ortho position may sterically hinder interactions compared to para-substituted analogs (e.g., 4-bromo or 4-methoxy), impacting potency .
- Synthetic Complexity : Spirocyclic systems require multi-step syntheses, whereas benzothiazole and sulfanyl analogs are more accessible .
Biological Activity
The compound 2-(2-methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide is a spirocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Synthesis Methods
The synthesis typically involves the formation of the spirocyclic oxetane core followed by functionalization to introduce the methoxyphenyl and acetamide groups. A common synthetic route includes:
- Condensation Reaction : Starting from 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide to form the oxetane ring.
- Functionalization : Introducing methoxyphenyl and acetamide groups through various substitution reactions.
Table 1: Synthetic Routes Overview
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Condensation | 3-bromo-2,2-bis(bromomethyl)propan-1-ol, p-tosylamide |
| 2 | Functionalization | Methoxyphenyl halides, acetamide derivatives |
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Enzyme Inhibition : Potentially inhibiting specific enzymes involved in metabolic pathways.
- Receptor Binding : Interacting with opioid receptors, which may influence pain modulation.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of spirocyclic compounds similar to this compound. For instance, research on spiro-flavonoids has demonstrated significant anti-inflammatory effects in vitro and in vivo models, suggesting a potential therapeutic application for this class of compounds in inflammatory diseases .
Anticancer Activity
Another area of investigation is the anticancer potential of this compound. Preliminary findings indicate that compounds with similar structures have shown cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms .
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Significant reduction in markers | |
| Anticancer | Cytotoxic effects on cancer cells | |
| Enzyme Inhibition | Potential inhibition observed |
Comparative Analysis with Similar Compounds
Comparative studies between this compound and related compounds reveal unique biological profiles due to its specific functional groups and spirocyclic structure. For instance:
- Similar Compounds :
- 2-Oxa-6-azaspiro[3.3]heptane
- 2-Oxa-7-azaspiro[3.5]nonane
These compounds exhibit different reactivity patterns and biological activities compared to our compound of interest, highlighting its unique potential in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
